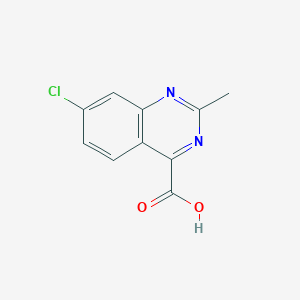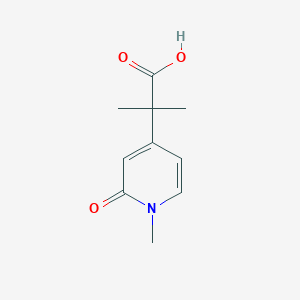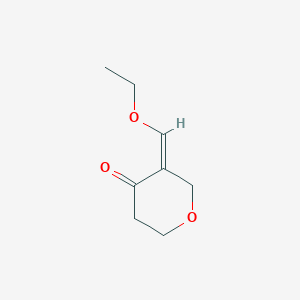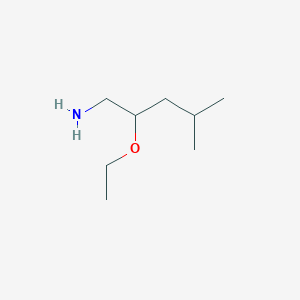![molecular formula C14H27NO4 B13298320 2-([(Tert-butoxy)carbonyl]amino)nonanoicacid](/img/structure/B13298320.png)
2-([(Tert-butoxy)carbonyl]amino)nonanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([(Tert-butoxy)carbonyl]amino)nonanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is particularly significant in peptide synthesis and other applications where selective protection of functional groups is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(Tert-butoxy)carbonyl]amino)nonanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile, under mild conditions .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including 2-([(Tert-butoxy)carbonyl]amino)nonanoic acid, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-([(Tert-butoxy)carbonyl]amino)nonanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DIC and HOBt in solvents like dimethylformamide (DMF) or dichloromethane.
Major Products Formed
Scientific Research Applications
2-([(Tert-butoxy)carbonyl]amino)nonanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)nonanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can engage in various chemical transformations, facilitating the synthesis of peptides and other compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-([(Tert-butoxy)carbonyl]amino)hex-5-enoic acid
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
2-([(Tert-butoxy)carbonyl]amino)nonanoic acid is unique due to its specific chain length and the presence of the Boc protecting group. This combination allows for selective reactions and applications in peptide synthesis, making it a valuable tool in organic chemistry .
Properties
Molecular Formula |
C14H27NO4 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid |
InChI |
InChI=1S/C14H27NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
KTNKLWRXVCTHKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13298242.png)








![Butyl[1-(2,4-dimethylphenyl)ethyl]amine](/img/structure/B13298313.png)


